3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester
Description
This compound has garnered attention in synthetic organic chemistry, particularly in studies targeting hallucinogenic agents such as lysergic acid derivatives . Its structure combines aromatic pyridine and indole moieties, which confer unique electronic and steric properties, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
Properties
CAS No. |
653573-29-6 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)11-8-14(16(10-20)19-9-11)12-4-3-5-15-13(12)6-7-18-15/h3-10,18H,2H2,1H3 |
InChI Key |
CFPJWARZSWIKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The introduction of the formyl group at the pyridine’s 6-position is accomplished via Vilsmeier-Haack formylation . This electrophilic aromatic substitution employs POCl₃ and DMF to generate a reactive chloroiminium intermediate, which selectively formylates electron-rich aromatic positions. Subsequent esterification with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative.
Indole Substituent Installation
The indole moiety is introduced through Friedel-Crafts alkylation or transition metal-mediated C–H activation . For instance, treating a pre-formylated pyridine with 4-indolylmagnesium bromide in anhydrous ether facilitates nucleophilic addition at the 5-position. However, competing side reactions, such as over-alkylation or oxidation, require meticulous control of stoichiometry and temperature.
Challenges in Product Isolation and Purification
The compound’s polar functional groups (ester, aldehyde) complicate purification. Chromatographic separation on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is standard, but recrystallization from ethanol/water mixtures often improves purity. Analytical characterization via ¹H NMR and HRMS confirms structural integrity, with key signals including:
-
Aldehyde proton at δ 10.2–10.4 ppm.
-
Indole NH at δ 11.0–11.5 ppm (broad singlet).
-
Ethyl ester triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Base-mediated | 80 | Single-step, high yield | Unpredictable product formation |
| Suzuki coupling | 70–75 | Regioselective, modular | Requires halogenated precursors |
| Sequential functionalization | 60–65 | Stepwise control | Multi-step, lower overall yield |
The Suzuki coupling route offers superior regiocontrol, whereas base-mediated reactions risk side products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-(1H-indol-4-yl)nicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-(1H-indol-4-yl)nicotinate.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of biological pathways. The formyl group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- The target compound’s indole and formyl groups increase molecular weight and complexity compared to simpler esters like ethyl nicotinate.
Hydrogen Bonding and Crystallography
- Ethyl nicotinate, lacking polar substituents, primarily engages in weaker van der Waals interactions, resulting in less complex crystal packing .
Biological Activity
3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester, also known as ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate, is a compound that combines a pyridine ring with an indole moiety. This unique structure is of significant interest in pharmacology due to the biological activities associated with both the pyridine and indole components. The compound has potential applications in pharmaceuticals and organic synthesis, making it a subject of various studies focusing on its biological activity.
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.30 g/mol
- LogP : 3.219 (indicating moderate lipophilicity)
These properties suggest good solubility and potential for interaction with biological membranes, which is essential for pharmacological activity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyridine and indole have shown effectiveness against various bacterial strains. Preliminary data suggest that this compound may interact with enzymes involved in metabolic pathways or cellular signaling processes, potentially inhibiting bacterial growth and biofilm formation.
| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625–62.5 | Inhibition of protein synthesis |
| Compound B | Enterococcus spp. | 62.5–125 | Inhibition of nucleic acid production |
These findings suggest that further exploration into the antimicrobial efficacy of this compound could yield valuable insights into its pharmacological potential.
Anti-Cancer Activity
Indole derivatives are known for their anti-cancer properties. Research indicates that compounds similar to 3-Pyridinecarboxylic acid can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions and mechanisms of action for this compound remain to be fully elucidated through detailed studies.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in MDPI highlighted the effectiveness of similar indole-pyridine compounds against Gram-positive bacteria, demonstrating significant bactericidal action and biofilm inhibition properties . This suggests that 3-Pyridinecarboxylic acid may exhibit comparable activities.
- Exploration of Biofilm Inhibition : Research on related compounds has shown promising results in inhibiting biofilm formation in pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structural features may enhance its ability to disrupt biofilm integrity .
- Virtual Screening for Anti-Viral Activity : A study focused on small molecules indicated that derivatives similar to this compound were effective against viral proteases, suggesting potential antiviral applications . This aligns with the growing interest in exploring multifunctional compounds for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of similar pyridine-indole hybrids often involves multi-step protocols. For example, condensation reactions between formyl-indole derivatives and pyridine precursors can be performed under reflux in acetic acid with sodium acetate as a catalyst, as seen in analogous indole-formyl syntheses . Alternatively, esterification of the carboxylic acid intermediate using ethyl chloroformate or coupling with acid anhydrides (e.g., ethyl ester formation via anhydride activation) may improve yields . Reaction monitoring via TLC and purification via recrystallization (e.g., acetic acid as a solvent) are critical for optimizing purity and yield .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C-NMR to identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), formyl proton (δ ~9-10 ppm), and indole aromatic protons.
- IR spectroscopy to confirm ester carbonyl (~1740 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate purity (>95%) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While direct safety data for this compound is unavailable, protocols for analogous pyridine/indole derivatives recommend:
- Use of PPE (gloves, lab coat, goggles) due to potential irritancy of aromatic esters .
- Work in a fume hood to avoid inhalation of volatile reagents (e.g., acetic acid during synthesis) .
- Immediate medical consultation if exposed; provide safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Modification of substituents : Replace the 6-formyl group with other electron-withdrawing/donating groups (e.g., nitro, amino) to assess effects on bioactivity .
- Indole position variation : Synthesize analogs with indole substituents at positions 3 or 5 (vs. 4) to evaluate binding affinity changes in biological targets .
- In vitro assays : Test analogs for anti-inflammatory (COX-2 inhibition) or anticancer (apoptosis assays) activity, as seen in related pyrazole-indole hybrids .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use crystal structures of target proteins (e.g., COX-2 or kinase domains) from the PDB. Align the compound’s 3D structure (optimized via DFT calculations) to identify key interactions (e.g., hydrogen bonding with the formyl group) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns to validate binding modes.
Q. How can metabolic stability and biotransformation pathways be investigated?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (e.g., ester hydrolysis to the carboxylic acid) .
- LC-MS/MS analysis : Detect metabolites by comparing retention times and fragmentation patterns with synthetic standards.
Q. What strategies mitigate instability of the formyl group during storage or biological assays?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent oxidation of the formyl group.
- Stabilizing additives : Include antioxidants (e.g., BHT) in solution-based assays .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : reports high yields (~80%) for esterification via acid anhydrides, while notes variable yields (~50–70%) for similar reactions. Resolution: Optimize reaction time and stoichiometry based on real-time monitoring (e.g., in situ IR) .
- Biological Activity Variability : Pyridine-indole hybrids in show anti-inflammatory activity, but indole position (e.g., 3 vs. 4) may alter efficacy. Resolution: Conduct comparative assays with positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
